molecular formula C13H15Cl4N3OS B11713426 2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide

2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide

Cat. No.: B11713426
M. Wt: 403.2 g/mol
InChI Key: NGTWBIBBLGBKGD-UHFFFAOYSA-N
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Description

2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of multiple functional groups, including a trichloromethyl group, a chlorophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the trichloromethyl intermediate: This step involves the chlorination of a suitable precursor to introduce the trichloromethyl group.

    Coupling with 4-chlorophenyl isothiocyanate: The intermediate is then reacted with 4-chlorophenyl isothiocyanate to form the carbamothioyl group.

    Final coupling reaction: The product from the previous step is coupled with 2-methylpropanamide under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-{[(4-morpholinylcarbamothioyl]amino}ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbamothioyl]amino}ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbamothioyl]amino}ethyl)propanamide

Uniqueness

The uniqueness of 2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H15Cl4N3OS

Molecular Weight

403.2 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]propanamide

InChI

InChI=1S/C13H15Cl4N3OS/c1-7(2)10(21)19-11(13(15,16)17)20-12(22)18-9-5-3-8(14)4-6-9/h3-7,11H,1-2H3,(H,19,21)(H2,18,20,22)

InChI Key

NGTWBIBBLGBKGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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